Synhexyl

Vue d'ensemble

Description

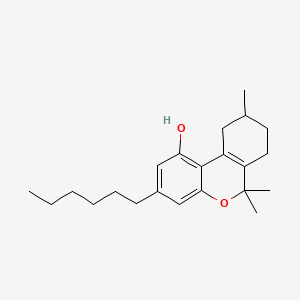

It was first synthesized in 1941 during efforts to elucidate the structure of delta-9-tetrahydrocannabinol, one of the active components of cannabis . Synhexyl is structurally similar to THC, differing only in the position of one double bond and the lengthening of the 3-pentyl chain by one CH2 group to n-hexyl . This compound produces effects typical of other cannabinoid receptor agonists in animals and has a somewhat higher oral bioavailability than THC .

Méthodes De Préparation

The synthesis of Synhexyl involves several steps. The primary synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 3-n-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol.

Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

Synhexyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its reduced forms using reagents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Historical Context and Medical Use

Synhexyl was initially explored for its anxiolytic properties during the mid-20th century. It was found to produce effects similar to other cannabinoid receptor agonists, such as THC. The typical dosage ranged from 5 mg to 90 mg, and it was occasionally used in the treatment of depression, although it proved less effective than later antidepressants .

Case Study: Anxiolytic Effects

A study involving fifty depressive patients indicated that 36 showed significant improvement in mood after administration of this compound . This suggests that this compound had notable effects on mood regulation, warranting further investigation into its potential applications in psychiatric medicine.

Research Applications

This compound has been utilized in laboratory settings to study cannabinoid receptor interactions and to elucidate the structure-activity relationships of cannabinoids. Its structural similarity to THC makes it a valuable model compound for understanding the pharmacological profiles of cannabinoids.

Comparative Analysis of Cannabinoids

The following table summarizes the structural similarities and unique features of this compound compared to other cannabinoids:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tetrahydrocannabinol (THC) | Parent compound | Known psychoactive effects |

| Delta-8-tetrahydrocannabinol | Isomer of THC | Milder psychoactive effects; potential uses |

| Delta-9-tetrahydrocannabinol | Isomer of THC | Most prevalent form in cannabis; strong psychoactivity |

| Tetrahydrocannabivarin | Shorter alkyl chain | Non-psychoactive; potential appetite suppressant |

| Hexahydrocannabihexol | Extended alkyl chain | Unique pharmacological profile; less studied |

Therapeutic Potential

Research has indicated that this compound may have potential therapeutic applications beyond its historical use as an anxiolytic. For instance, studies have suggested that cannabinoids can alleviate nausea and vomiting associated with cancer chemotherapy , as well as reduce intraocular pressure in glaucoma patients .

Mécanisme D'action

Synhexyl exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors in the brain, particularly the CB1 receptor, which is involved in the regulation of various physiological processes such as mood, appetite, and pain sensation . The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, resulting in its psychoactive effects .

Comparaison Avec Des Composés Similaires

Synhexyl is similar to other cannabinoids, particularly tetrahydrocannabinol (THC). it has some unique properties:

Structural Differences: This compound differs from THC in the position of one double bond and the lengthening of the 3-pentyl chain by one CH2 group to n-hexyl.

Potency: This compound is about one-third as potent as THC and has a slower onset of action.

Similar Compounds

- Delta-9-tetrahydrocannabinol (THC)

- Delta-8-tetrahydrocannabinol (Delta-8-THC)

- Cannabidiol (CBD)

- Cannabinol (CBN)

- 1’,2’-dimethylheptyl-pyran (DMHP)

This compound’s unique structural and pharmacological properties make it an interesting compound for scientific research, despite its limited practical applications due to legal restrictions.

Activité Biologique

Synhexyl, also known as pyrahexyl or parahexyl, is a synthetic cannabinoid that has garnered interest for its pharmacological properties similar to those of tetrahydrocannabinol (THC). This article delves into the biological activity of this compound, examining its mechanisms of action, effects observed in various studies, and its potential therapeutic applications.

This compound is structurally related to THC and acts primarily as a CB1 receptor agonist . This interaction is crucial as it mediates many of the psychoactive effects associated with cannabinoids. The binding affinity of this compound to the CB1 receptor is significant, leading to various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Catalepsy Induction : Loewe (1946) noted that both THC and this compound induced catalepsy in mice, a state characterized by a lack of response to external stimuli, indicating central nervous system activity .

- Corneal Areflexia : Similar to THC, this compound elicited corneal areflexia in rabbits, suggesting its impact on sensory pathways .

- Excitatory Actions : It has been observed to have central excitant actions, particularly in animal models such as rabbits and mice .

Comparative Studies

Comparative studies between this compound and THC reveal notable differences and similarities in their effects:

| Effect | This compound | THC |

|---|---|---|

| Catalepsy | Yes | Yes |

| Corneal Areflexia | Yes | Yes |

| Sedation | Moderate | Variable |

| Euphoria | Longer lasting | Shorter duration |

| Dreamlike Sequences | More pronounced | Less pronounced |

These findings indicate that while both compounds share some effects, this compound may produce a more prolonged euphoria and altered sensory perceptions compared to THC .

Clinical Observations

Clinical observations have further elucidated the effects of this compound. In a study involving human subjects, it was reported that this compound produced sedation and euphoria similar to THC but with distinct qualitative differences in the experience of these effects .

Case Studies

Several case studies have documented the use of this compound in therapeutic contexts:

- Chronic Pain Management : A case study highlighted the efficacy of this compound in alleviating chronic pain symptoms, demonstrating its potential as an analgesic agent.

- Psychiatric Applications : Another case documented improvements in anxiety symptoms among patients treated with this compound, suggesting its anxiolytic properties.

Propriétés

IUPAC Name |

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFXDSWECAQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861748 | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-51-1 | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Homotetrahydrocannibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYNHEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450N174F9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.